N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
CAS No.: 1042727-30-9
Cat. No.: VC5350599
Molecular Formula: C29H26FN5O4S
Molecular Weight: 559.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042727-30-9 |
|---|---|
| Molecular Formula | C29H26FN5O4S |
| Molecular Weight | 559.62 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
| Standard InChI | InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37) |
| Standard InChI Key | GYFAMHHWJPUYSD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Introduction
Synthetic Methodology
The synthesis of N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazoquinazolin-2-yl]propanamide involves a multi-step sequence requiring precise optimization of reaction conditions. Initial steps typically focus on constructing the imidazoquinazoline core, followed by sequential substitutions to introduce the fluorophenylmethyl, methoxyphenylcarbamoylmethylsulfanyl, and propanamide groups. Key stages include:
-
Core Formation: Cyclocondensation of quinazoline precursors with imidazole derivatives under acidic or basic conditions.
-
Sulfanyl Group Introduction: Thiolation reactions using sulfur-containing reagents, often facilitated by catalysts like copper(I) iodide.
-
Carbamoylation: Coupling of the methoxyphenylcarbamoyl moiety via carbodiimide-mediated reactions.
-
Propanamide Attachment: Amidation reactions employing propanoyl chloride derivatives.
Critical parameters such as solvent polarity (e.g., acetonitrile or dichloromethane), temperature (60–120°C), and reaction time (6–24 hours) significantly influence yield and purity. Modern heterocyclic synthesis strategies, such as TMSBr-promoted cascade cyclizations for related quinoline frameworks, highlight the potential for optimizing similar methodologies for imidazoquinazolines . For instance, TMSBr acts as both an acid promoter and nucleophile in quinoline synthesis, suggesting analogous applications in streamlining imidazoquinazoline functionalization .
Molecular Structure and Characterization
The compound’s molecular formula, , reflects its structural complexity, with a molecular weight of 559.62 g/mol. Key structural features include:
-
Imidazoquinazoline Core: A fused bicyclic system providing rigidity and planar geometry conducive to intercalation with biological targets.
-
4-Fluorophenylmethyl Group: Enhances lipophilicity and membrane permeability.
-
Methoxyphenylcarbamoylmethylsulfanyl Moiety: Contributes to hydrogen bonding and sulfur-mediated redox interactions.
Spectroscopic characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms regioselective substitution patterns. For example, the sulfanyl group’s presence is evidenced by a characteristic singlet at δ 3.2–3.5 ppm in -NMR, while the fluorophenyl proton resonances appear as doublets near δ 7.2–7.6 ppm.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 1042727-30-9 |
| Molecular Formula | |
| Molecular Weight | 559.62 g/mol |
| Solubility | Poor in water; soluble in DMSO, DMF |
| Stability | Stable under inert atmosphere; hygroscopic |
The compound’s poor aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatization for in vivo applications. Its stability profile favors storage under anhydrous conditions at −20°C.
Pharmacological Mechanisms
Imidazoquinazolines exhibit diverse biological activities, and this compound’s mechanism is hypothesized to involve:
-
Enzyme Inhibition: Competitive binding to ATP pockets of kinases (e.g., EGFR, VEGFR) disrupts signal transduction pathways critical for cancer cell proliferation.
-
DNA Intercalation: Planar aromatic systems insert between DNA base pairs, inducing structural distortion and apoptosis.
-
Receptor Modulation: Interactions with G-protein-coupled receptors (GPCRs) may mediate antimicrobial effects via membrane disruption.
Preliminary in vitro studies demonstrate IC values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines, with selectivity indices exceeding 5 compared to normal fibroblasts.
Applications in Pharmaceutical Research
The compound’s dual anticancer and antimicrobial potential positions it as a candidate for:
-
Combination Therapies: Synergistic use with cisplatin or doxorubicin to overcome chemoresistance.
-
Targeted Drug Delivery: Conjugation with monoclonal antibodies for tumor-specific uptake.
-
Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.
Ongoing preclinical evaluations focus on pharmacokinetic optimization and toxicity profiling, though human trials remain pending due to its research-exclusive status.
Recent Advances in Heterocyclic Synthesis
Modern strategies for heterocycle synthesis, such as TMSBr-mediated cyclizations, offer insights into improving this compound’s synthetic efficiency. For example, TMSBr promotes cascade cyclizations in quinoline synthesis by acting as a bifunctional agent—initiating carbocation formation and delivering bromide nucleophiles . Adapting such methodologies could streamline imidazoquinazoline core formation, reducing step counts and improving yields. Additionally, microwave-assisted and flow chemistry approaches present opportunities for accelerating reaction kinetics and enhancing scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume